4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate
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Overview
Description
4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate is an organic compound with the molecular formula C22H25NO4 . It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
The synthesis of 4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate can be achieved through various synthetic routes. One common method involves the reaction of 4-(Butanoyloxy)benzaldehyde with 4-aminophenyl pentanoate under acidic conditions to form the imine intermediate. This intermediate is then subjected to esterification to yield the final product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . Major products formed from these reactions include carboxylic acids, amines, and substituted esters .
Scientific Research Applications
4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate has various scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways . The imine group can also participate in nucleophilic addition reactions, leading to the formation of amines .
Comparison with Similar Compounds
4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant odor used in perfumes and flavoring agents.
Methyl butyrate: Another ester with a fruity odor used in the food industry.
Isopropyl butyrate: An ester with a similar structure but different alkyl group, used in various industrial applications.
The uniqueness of this compound lies in its combination of ester and imine functional groups, which provide it with distinct chemical and biological properties .
Properties
CAS No. |
53116-84-0 |
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Molecular Formula |
C22H25NO4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[4-[(4-butanoyloxyphenyl)iminomethyl]phenyl] pentanoate |
InChI |
InChI=1S/C22H25NO4/c1-3-5-7-22(25)27-19-12-8-17(9-13-19)16-23-18-10-14-20(15-11-18)26-21(24)6-4-2/h8-16H,3-7H2,1-2H3 |
InChI Key |
YYNLAIJJOVBETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)CCC |
Origin of Product |
United States |
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